molecular formula C18H29N B430531 1-(3-Ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanamine

1-(3-Ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanamine

Cat. No.: B430531
M. Wt: 259.4g/mol
InChI Key: DZUSPCJSCLMDOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanamine is a complex organic compound with a unique structure It is characterized by a naphthalene core with multiple substituents, including ethyl and tetramethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanamine typically involves multi-step organic reactions. One common approach is the alkylation of a naphthalene derivative, followed by reduction and amination steps. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols.

Scientific Research Applications

1-(3-Ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenemethanol: This compound has a similar naphthalene core but different substituents.

    1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-3-(2-thienyl)prop-2-en-1-one: This compound has a similar structure with additional functional groups.

Uniqueness

1-(3-Ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanamine is unique due to its specific combination of substituents and its potential applications across various fields. Its structural features confer distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C18H29N

Molecular Weight

259.4g/mol

IUPAC Name

1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanamine

InChI

InChI=1S/C18H29N/c1-7-13-10-15-16(11-14(13)12(2)19)18(5,6)9-8-17(15,3)4/h10-12H,7-9,19H2,1-6H3

InChI Key

DZUSPCJSCLMDOC-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1C(C)N)C(CCC2(C)C)(C)C

Canonical SMILES

CCC1=CC2=C(C=C1C(C)N)C(CCC2(C)C)(C)C

Origin of Product

United States

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